molecular formula C10H11N3OS B13304284 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde

4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13304284
M. Wt: 221.28 g/mol
InChI Key: WLYXFYOTUJYMGZ-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at position 2 with a carbaldehyde group and at position 4 with a 1,2,4-triazole moiety bearing a propan-2-yl (isopropyl) group. The isopropyl substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

4-(3-propan-2-yl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H11N3OS/c1-7(2)10-11-6-13(12-10)8-3-9(4-14)15-5-8/h3-7H,1-2H3

InChI Key

WLYXFYOTUJYMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=N1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the aldehyde group can yield the corresponding alcohol .

Scientific Research Applications

4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .

Comparison with Similar Compounds

Structural Analogs with Thiophene-Triazole Scaffolds

  • 4-((1H-1,2,4-Triazol-1-yl)methyl)thiophene-2-carbaldehyde (Compound 25): This analog (MW: 207.2 g/mol) replaces the isopropyl group with a methylene-linked triazole. Synthesized via condensation of 4-(chloromethyl)thiophene-2-carbaldehyde with 1H-1,2,4-triazole, it exhibits lower steric hindrance compared to the target compound. Key Difference: The absence of an isopropyl group reduces lipophilicity (clogP ≈ 1.2 vs.

Triazole-Substituted Benzaldehydes

  • 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS RN: 868755-54-8) :
    This benzene-based analog (MW: 187.2 g/mol) has a melting point of 115°C and a clogP of ~1.6. The benzene ring offers greater aromatic stability but lacks the sulfur-mediated electronic effects of thiophene. It is priced at JPY 46,400/g (97% purity) .
  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS RN: 27996-86-7) :
    With a higher melting point (148.5–149.5°C) and clogP ~1.7, this isomer demonstrates the impact of substitution position on physicochemical properties .

Heterocyclic Aldehydes with Varied Cores

  • 2-(Prop-2-yn-1-ylthio)quinoline-3-carbaldehyde: This quinoline derivative (MW: 256.3 g/mol) incorporates a propargylthio group, enabling click chemistry applications. The quinoline core provides a planar structure distinct from thiophene, influencing π-π stacking interactions in biological targets .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) clogP Key Functional Groups
Target Compound 249.3* N/A ~2.5* Thiophene, triazole, isopropyl
4-((1H-1,2,4-Triazol-1-yl)methyl)thiophene-2-carbaldehyde 207.2 N/A ~1.2 Thiophene, triazole, methylene
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde 187.2 115 ~1.8 Benzene, triazole

*Calculated using ChemDraw.

Biological Activity

4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C11H12N4OS
Molecular Weight 248.30 g/mol
IUPAC Name This compound
CAS Number Not readily available

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study by Zheng et al. highlighted that derivatives with similar structures showed potent antifungal and antibacterial activities. The compound's structure suggests it may inhibit cell wall synthesis or interfere with nucleic acid metabolism in microorganisms .

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. For instance, compounds with a similar triazole framework demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

A specific study noted that derivatives of thiophene exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, suggesting that the incorporation of the triazole moiety enhances anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, with some exhibiting significant inhibition of pro-inflammatory cytokines. The presence of the thiophene ring is believed to contribute to this activity by modulating signaling pathways involved in inflammation .

Case Study: Anticancer Activity Evaluation

A recent evaluation involved testing the compound against several cancer cell lines using the MTT assay to determine cell viability. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis
MCF-718Cell cycle arrest
HeLa30Inhibition of proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiophene ring and triazole moiety significantly affect biological activity. Substituents at specific positions can enhance or diminish potency against targeted biological pathways.

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